molecular formula C21H22N2O3S B2711741 1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone CAS No. 946306-23-6

1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone

Cat. No. B2711741
CAS RN: 946306-23-6
M. Wt: 382.48
InChI Key: RIOMLOLMKMTNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "PTE" and is a derivative of indole-3-carbinol, which is found in cruciferous vegetables. PTE has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Antimicrobial Agents : Compounds synthesized from pyridine-2-ylaminoacetohydrazide, resembling the pyrrolidinyl-indolyl ethanone structure, have been shown to possess significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (J. Salimon, N. Salih, & Hasan Hussien, 2011).
  • Catalysis and Polymerization : The use of magnesium and zinc complexes supported by N,O-bidentate ligands, which could be related to the structural motifs of pyrrolidinyl-indolyl ethanone, in ring-opening polymerization of cyclic esters, highlights the compound's potential in catalysis and materials science (Yang Wang et al., 2012).

Materials Science

  • Synthesis of Fluorophores : Research on the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties through multicomponent reactions indicates potential applications in materials science, especially in creating environmentally sensitive fluorophores for various applications (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Corrosion Inhibition

  • Metal Surface Protection : Studies on Schiff bases as corrosion inhibitors for carbon steel in acidic media suggest that derivatives of pyrrolidinyl-indolyl ethanone could serve as effective corrosion inhibitors, protecting metal surfaces in industrial applications (M. Hegazy et al., 2012).

properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-16-8-10-17(11-9-16)27(25,26)20-14-23(19-7-3-2-6-18(19)20)15-21(24)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMLOLMKMTNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrrolidin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone

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